molecular formula C17H15N5OS B4137153 2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole

2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole

Cat. No.: B4137153
M. Wt: 337.4 g/mol
InChI Key: CVQRGPMDTVSPHG-UHFFFAOYSA-N
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Description

2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole is a complex organic compound that features a unique combination of functional groups, including a benzimidazole core, a triazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The triazole and benzimidazole rings are known to interact with various biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide
  • 4-allyl-3-(2-furyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazole
  • Morpholinium 5-[(allyloxy)carbonyl]-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-thiolate

Uniqueness

2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole is unique due to its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-2-9-22-16(14-8-5-10-23-14)20-21-17(22)24-11-15-18-12-6-3-4-7-13(12)19-15/h2-8,10H,1,9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQRGPMDTVSPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole
Reactant of Route 6
2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzimidazole

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